molecular formula C9H5F5O3 B13452994 2-(Difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde

2-(Difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B13452994
M. Wt: 256.13 g/mol
InChI Key: GHSRPZAZDOGAAC-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a benzaldehyde precursor. One common method involves the reaction of a suitable benzaldehyde derivative with difluoromethyl ether and trifluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid.

    Reduction: 2-(Difluoromethoxy)-5-(trifluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of difluoromethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)benzaldehyde
  • 2-(Difluoromethoxy)benzaldehyde
  • 5-(Trifluoromethoxy)benzaldehyde

Uniqueness

2-(Difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde is unique due to the simultaneous presence of both difluoromethoxy and trifluoromethoxy groups. This dual substitution pattern can lead to distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H5F5O3

Molecular Weight

256.13 g/mol

IUPAC Name

2-(difluoromethoxy)-5-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C9H5F5O3/c10-8(11)16-7-2-1-6(3-5(7)4-15)17-9(12,13)14/h1-4,8H

InChI Key

GHSRPZAZDOGAAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C=O)OC(F)F

Origin of Product

United States

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